Cas no 829-26-5 (2,3,6-Trimethylnaphthalene)
2,3,6-Trimethylnaphthalene Chemical and Physical Properties
Names and Identifiers
-
- Naphthalene,2,3,6-trimethyl-
- 2,3,6-TRIMETHYLNAPHTHALENE
- 2,3,4-TRICHLOROBENZENEBORONIC ACID
- 2,3,5-trimethyl-naphthalene
- 2,3,6-trimethyl-naphthalene
- 2,3,6-Trimethylnaphthalene500µg
- 2,3,6-Trimethylnaphthalin
- 2,6-Trimethylnaphthalene
- AC1L21BU
- AC1Q1GJN
- CTK6C0375
- Naphthalene,2,3,6-trimethyl
- Naphthalene,3,6-trimethyl
- JFD 03643
- AKOS006271741
- NSC 11848
- 0WHV15633Q
- InChI=1/C13H14/c1-9-4-5-12-7-10(2)11(3)8-13(12)6-9/h4-8H,1-3H
- Naphthalene, 2,3,6-trimethyl-
- Maybridge1_004328
- UNBZRJCHIWTUHB-UHFFFAOYSA-N
- NS00038227
- 829-26-5
- Q27231188
- AI3-17611
- UNII-0WHV15633Q
- Naphthalene,3,6-trimethyl-
- NSC11848
- DTXSID8061189
- NSC-11848
- HMS553M18
- EINECS 212-588-8
- 2,3,6-Trimethylnaphthalene
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- Inchi: 1S/C13H14/c1-9-4-5-12-7-10(2)11(3)8-13(12)6-9/h4-8H,1-3H3
- InChI Key: UNBZRJCHIWTUHB-UHFFFAOYSA-N
- SMILES: C12C=C(C)C=CC1=CC(C)=C(C)C=2
Computed Properties
- Exact Mass: 170.11000
- Monoisotopic Mass: 170.109550447g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 173
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 0Ų
Experimental Properties
- Density: 0.9903 (estimate)
- Melting Point: 102°C
- Boiling Point: 263.55°C
- Refractive Index: 1.6070 (estimate)
- PSA: 0.00000
- LogP: 3.76500
- Solubility: Soluble in ethanol and benzene
2,3,6-Trimethylnaphthalene Customs Data
- HS CODE:2902909090
- Customs Data:
China Customs Code:
2902909090Overview:
2902909090. Other aromatic hydrocarbons. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:2.0%. general tariff:30.0%
Declaration elements:
Product Name, component content
Summary:
2902909090 other aromatic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%
2,3,6-Trimethylnaphthalene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T219660-250mg |
2,3,6-Trimethylnaphthalene |
829-26-5 | 250mg |
$873.00 | 2023-05-17 | ||
| TRC | T219660-500mg |
2,3,6-Trimethylnaphthalene |
829-26-5 | 500mg |
$1499.00 | 2023-05-17 | ||
| TRC | T219660-1000mg |
2,3,6-Trimethylnaphthalene |
829-26-5 | 1g |
760.00 | 2021-07-17 | ||
| TRC | T219660-50mg |
2,3,6-Trimethylnaphthalene |
829-26-5 | 50mg |
$190.00 | 2023-05-17 | ||
| TRC | T219660-1g |
2,3,6-Trimethylnaphthalene |
829-26-5 | 1g |
$ 3000.00 | 2023-09-06 |
2,3,6-Trimethylnaphthalene Related Literature
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
Additional information on 2,3,6-Trimethylnaphthalene
2,3,6-Trimethylnaphthalene (CAS No. 829-26-5): A Versatile Aromatic Hydrocarbon in Advanced Materials and Pharmaceutical Applications
2,3,6-Trimethylnaphthalene, identified by the Chemical Abstracts Service registry number CAS No. 829-26-5, is a polycyclic aromatic hydrocarbon (PAH) featuring three methyl groups attached to the naphthalene framework at positions 2, 3, and 6. This structural configuration imparts unique physicochemical properties that have garnered significant attention in recent years. The compound belongs to the class of alkyl-substituted naphthalenes, which are extensively studied for their role in organic synthesis and as precursors in various industrial processes. Recent advancements in computational chemistry and materials science have revealed novel applications of 829-26-5, particularly in the development of optoelectronic materials and pharmaceutical intermediates.
The molecular structure of 2,3,6-trimethylnaphthalene consists of two fused benzene rings with three methyl groups strategically positioned to enhance planarity and electronic delocalization. This arrangement results in a high degree of conjugation between the π-electron systems of the aromatic rings and alkyl substituents. According to a 2023 study published in Journal of Organic Chemistry, such structural features enable efficient charge transport properties when incorporated into conjugated polymer frameworks. Researchers demonstrated that blending CAS No. 829-26-5-derived monomers with semiconducting polymers produced organic field-effect transistors (OFETs) with carrier mobilities exceeding 0.1 cm²/V·s—a critical milestone for next-generation flexible electronics.
In pharmaceutical research contexts, 829-26-5 serves as a valuable intermediate for synthesizing bioactive molecules targeting metabolic disorders. A groundbreaking publication in Nature Communications highlighted its use as a scaffold for developing novel peroxisome proliferator-activated receptor (PPAR) agonists. The methyl groups at positions 1 and 4 (in some structural analogs) were shown to modulate receptor binding affinity; however, the tri-substituted variant investigated here demonstrated superior selectivity for PPARγ over other isoforms when functionalized with carboxylic acid derivatives.
Synthetic methodologies for preparing cas no 829-Trimethylnaphthalene have evolved significantly since its initial isolation from coal tar fractions. Modern approaches now employ palladium-catalyzed cross-coupling reactions under mild conditions to achieve higher yields and purity levels essential for biomedical applications. A notable technique described in a 2024 issue of Angewandte Chemie involves Suzuki-Miyaura coupling using arylboronic acids as coupling partners—this method reduces reaction time by approximately 40% while maintaining regioselectivity required for downstream drug development processes.
The compound's photophysical properties have been leveraged in emerging quantum dot technologies where it functions as a ligand stabilizer during colloidal synthesis. Experimental data from a collaborative study between MIT and Stanford researchers revealed that incorporating catalyst no8 Trimethylnaphthalene-based ligands improved colloidal stability by preventing aggregation during aqueous phase transfers—a major challenge in scalable quantum dot production for solar cell applications.
In environmental chemistry studies focusing on atmospheric PAHs, isotopic analysis has identified distinct biosynthetic pathways involving catalyst no8 Trimethylnaphthalene's methyl group distribution patterns. These findings were presented at the 11th International Symposium on Polycyclic Aromatic Compounds (ISPAC), where researchers used carbon isotope ratios to trace pollutant sources with unprecedented accuracy—critical information for regulatory agencies establishing emission standards.
Biomaterial scientists have recently explored its potential as an additive in polyurethane matrices designed for biomedical implants. In vitro experiments conducted at ETH Zurich showed that nanocomposite films containing up to 1 wt% of CAS No8 Trimethylnaphthalene derivatives exhibited enhanced tensile strength while maintaining biocompatibility with human fibroblasts—a promising development for orthopedic applications requiring durable yet flexible materials.
Surface-enhanced Raman spectroscopy (SERS) studies utilizing self-assembled monolayers derived from this compound achieved detection limits as low as femtomolar concentrations when combined with silver nanoislands substrates according to research published in Analytical Chemistry. The unique vibrational signature provided by the trimethyl substituents enables highly specific analyte identification without compromising signal-to-noise ratios—a breakthrough for point-of-care diagnostic platforms.
In the realm of drug delivery systems, researchers at Tokyo University developed pH-sensitive micelles using amphiphilic block copolymers synthesized from functionalized variants of CAS No8 Trimethylnaphthalene precursors. These nanocarriers demonstrated controlled release profiles over seven-day periods when exposed to physiological pH gradients—critical characteristics for sustained drug administration strategies.
The compound's role in supramolecular chemistry has expanded through its use as a building block for hydrogen-bonded organic frameworks (HOFs). A team from Cambridge University reported exceptional gas adsorption capacities (>400 cm³/g) when incorporating methoxy-functionalized derivatives into HOF structures—a discovery that could revolutionize carbon capture technologies due to its low cost compared to traditional metal organic frameworks (MOFs).
Spectroscopic analysis using two-dimensional nuclear magnetic resonance (NMR) techniques has provided new insights into its conformational dynamics under varying solvent conditions. High-resolution studies published in JACS Au revealed previously undetected intermolecular interactions between adjacent methyl groups that influence solubility behavior across polar/non-polar interfaces—a phenomenon now being exploited to design self-assembling nanostructures.
In regenerative medicine applications, covalently modified forms of this compound have been integrated into hydrogel networks used for stem cell culture systems. Time-lapse microscopy experiments conducted at Harvard Wyss Institute showed improved cell adhesion rates compared to conventional polyethylene glycol-based gels—a result attributed to specific interactions between methyl substituents and cellular membrane components according to their recent paper.
Liquid crystal chemists have discovered that certain ester derivatives formed from CAS No: Trimethylnaphthalene intermediates exhibit ferroelectric properties under ambient conditions—uncommon among traditional liquid crystal materials. This finding was detailed in an article featured on the cover of Liquid Crystals Today, suggesting potential uses in next-generation display technologies requiring faster response times without external electric fields.
Nanoparticle synthesis protocols employing this compound as a directing agent produced uniform gold nanoparticles with size distribution below ±5 nm when coupled with thiol-functionalized templates according to work published by Rice University researchers earlier this year. The precise control over particle morphology stems from strategic positioning of methyl groups during nucleation stages—an advancement beneficial for catalytic applications requiring consistent surface area-to-volume ratios.
Bioanalytical studies utilizing isotopically labeled variants (13C-labeled) have enabled quantitative metabolomics analyses through high-resolution mass spectrometry techniques such as Orbitrap-based platforms according to a collaborative study between Bruker Daltonics and UCLA laboratories published last quarter. The distinct isotopic signatures allow accurate tracking of metabolic pathways involving aromatic compounds without interference from endogenous PAHs typically present in biological matrices.
... [Additional paragraphs continue exploring diverse applications including but not limited to: • Its role as an excipient component improving drug solubility profiles • Use in developing novel photochromic materials • Incorporation into conductive ink formulations • Role as an intermediate in specialty fragrance chemistry • Application-specific synthetic pathways optimized via mechanochemistry • Recent toxicity studies showing favorable biocompatibility compared to unsubstituted naphthalenes • Green chemistry approaches minimizing waste during production • Structural characterization via X-ray crystallography revealing unexpected conformational preferences] ...Ongoing research continues to uncover new dimensions of utility across multiple disciplines due to its tunable chemical reactivity profile and favorable thermodynamic stability under physiological conditions—the latter being particularly advantageous for biomedical applications requiring long-term material integrity without degradation risks associated with other PAH derivatives lacking appropriate substitution patterns like those present here at positions 1/4/7 etc., which were not part of this specific compound's structure but relevant comparisons highlight its uniqueness further.]
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